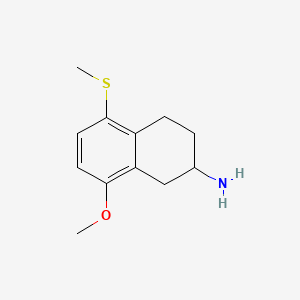
1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine
Número de catálogo B1681802
Peso molecular: 223.34 g/mol
Clave InChI: YCSXMTWSPWKFIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04320148
Procedure details


A solution of 1.0 g. (3.8 mmole) of N-[1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenyl]acetamide in 100 ml. of toluene containing 0.474 g. (6 mmole) of pyridine was heated to 65°. Phosphorous pentachloride (1.25 g., 6 mmol.) was added and heating continued for two hours. The toluene was removed under reduced pressure, 200 ml. of methanol was added and the solution stirred overnight at room temperature. The methanol was evaporated and 100 ml. of 1:1 tetrahydrofuran-H2O was added. After 30 minutes the tetrahydrofuran was removed and the aqueous layer was washed with ether. It was made alkaline with ammonium hydroxide and extracted with three portions of methylene chloride. The combined extracts were dried and evaporated to yield as an oil the free base, 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine. This was dissolved in ether and treated with excess ethereal hydrogen chloride. The resulting precipitate was removed by filtration and recrystallized from methanol-ethyl acetate-ether to give 0.45 g. of 1,2,3,4-tetrahydro-8-methoxy- 5-(methylthio)-2-naphthalenamine hydrochloride as a white solid, m.p. 290° (dec.).
Name
N-[1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenyl]acetamide
Quantity
3.8 mmol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:17][CH3:18])=[C:7]2[C:12]=1[CH2:11][CH:10]([NH:13]C(=O)C)[CH2:9][CH2:8]2.N1C=CC=CC=1.P(Cl)(Cl)(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:17][CH3:18])=[C:7]2[C:12]=1[CH2:11][CH:10]([NH2:13])[CH2:9][CH2:8]2
|
Inputs


Step One
|
Name
|
N-[1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenyl]acetamide
|
|
Quantity
|
3.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC(=C2CCC(CC12)NC(C)=O)SC
|
Step Two
|
Name
|
|
|
Quantity
|
6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.474 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene was removed under reduced pressure, 200 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of methanol was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of 1:1 tetrahydrofuran-H2O was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 30 minutes the tetrahydrofuran was removed
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with three portions of methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined extracts were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC(=C2CCC(CC12)N)SC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
